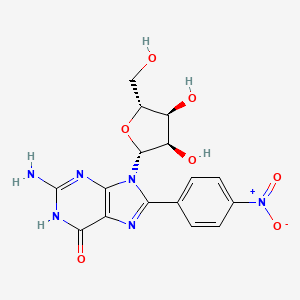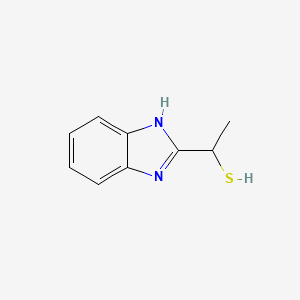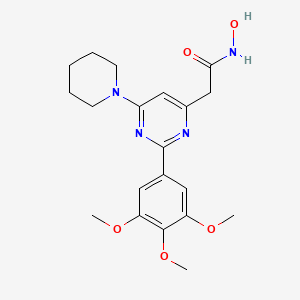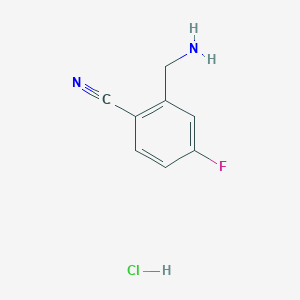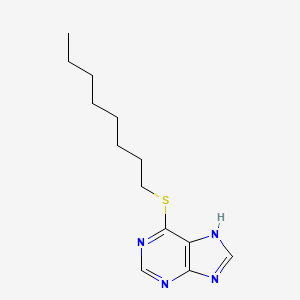
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with various aldehydes or ketones. For instance, the reaction of thiosemicarbazide with benzaldehyde in the presence of an acid catalyst can yield 5-phenyl-1,2,4-thiadiazole.
Sulfonamide Formation: The thiadiazole derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions often require acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, thiadiazole derivatives, including this compound, have shown significant antimicrobial, antifungal, and anticancer activities. They are studied for their potential to inhibit the growth of various pathogens and cancer cells .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to act as an enzyme inhibitor, potentially useful in treating diseases such as cancer and bacterial infections .
Industry
Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, disrupting essential biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure without additional substituents.
5-Phenyl-1,2,4-thiadiazole: Similar to the compound but lacks the sulfonamide group.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiadiazole ring.
Uniqueness
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is unique due to the combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its simpler counterparts .
Propiedades
Número CAS |
89879-96-9 |
|---|---|
Fórmula molecular |
C15H13N3O2S2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-16-14(21-17-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
Clave InChI |
HPDSEIHULXTEPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


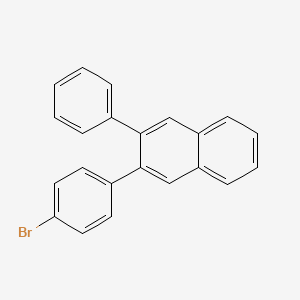
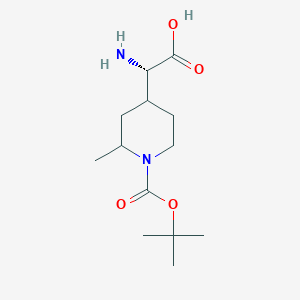
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
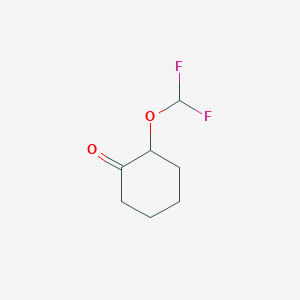
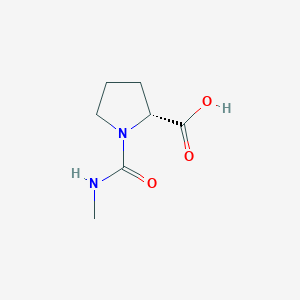


![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
